9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate
Description
Properties
IUPAC Name |
9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5.H2O4S/c1-22(2)12-5-3-11(4-6-12)21-13-7-15(23)17(25)9-19(13)27-20-10-18(26)16(24)8-14(20)21;1-5(2,3)4/h3-10,23-25H,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZUFUTYIOMXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71501-19-4 | |
| Record name | 3H-Xanthen-3-one, 9-[4-(dimethylamino)phenyl]-2,6,7-trihydroxy-, sulfate (1:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2,6,7-trihydroxy-3-oxo-3H-xanthenyl)phenyl]dimethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate typically involves multi-step organic reactions. One common method includes the condensation of 4-dimethylaminobenzaldehyde with resorcinol under acidic conditions to form the intermediate compound, which is then subjected to further reactions to introduce the sulfate group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Applications in Analytical Chemistry
1. Fluorescent Probe:
- The compound is utilized as a fluorescent probe due to its ability to emit fluorescence when excited by light. This property makes it suitable for various analytical techniques, including fluorescence spectroscopy.
- Case Study: Research has demonstrated its effectiveness in detecting trace amounts of metal ions in solution, where the fluorescence intensity changes in response to the presence of specific ions, allowing for sensitive detection methods .
2. pH Indicator:
- This compound can serve as a pH indicator in titrations due to its color change at different pH levels. This application is particularly useful in educational settings and laboratory experiments.
- Research Insight: Studies have shown that the compound exhibits distinct colorimetric changes across a pH range of 4 to 10, making it a viable candidate for acid-base titrations .
Applications in Biomedicine
1. Biological Staining:
- The compound is employed for staining biological tissues and cells in microscopy. Its fluorescent properties enhance the visualization of cellular structures under UV light.
- Case Study: In histology, it has been used to stain specific cell types, aiding in the identification of cellular components during pathological examinations .
2. Drug Development:
- Ongoing research is investigating the potential of this compound in drug formulation. Its ability to interact with biological molecules suggests it could play a role in targeted drug delivery systems.
- Research Findings: Preliminary studies indicate that the compound may enhance the solubility and bioavailability of poorly soluble drugs, thus improving therapeutic efficacy .
Comparison Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Analytical Chemistry | Fluorescent probe for metal ion detection | High sensitivity and specificity |
| pH indicator for titrations | Clear colorimetric changes | |
| Biomedicine | Biological staining for microscopy | Enhanced visualization of cellular structures |
| Potential use in drug formulation | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of 9-(4’-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in hydrogen bonding and redox reactions, while the dimethylaminophenyl group enhances its electron-donating properties. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Fluorone derivatives share a common tricyclic xanthene core but differ in substituents and counterions, which dictate their chemical behavior. Below is a comparative analysis of key analogues:
Analytical Performance in Sulfate Detection
The target compound’s dimethylaminophenyl group distinguishes it from simpler fluorones like salicyl fluoride. This substituent likely enhances its ability to form stable complexes with metal ions (e.g., Th⁴⁺ or Pb²⁺), improving sensitivity in sulfate assays compared to salicyl fluoride, which requires strict pH control and suffers from phosphate/silica interference .
Electronic and Redox Properties
While bis-TTFs () are structurally distinct, their dimethylaminophenyl substituents illustrate how electron-donating groups modulate redox potentials. Similarly, the dimethylamino group in the target compound may increase the fluorone’s electron density, enhancing its chelation capacity—a critical factor in sulfate detection .
Commercial Availability
The target compound is readily available from suppliers like TCI Chemicals, whereas salicyl fluoride and benzophenanthridine derivatives are less commonly commercialized, often requiring bespoke synthesis .
Biological Activity
9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone sulfate (CAS Number: 71501-19-4) is a synthetic compound belonging to the class of fluorones. This compound has garnered attention due to its potential biological activities, which include antioxidant properties, effects on cellular signaling pathways, and possible applications in therapeutic contexts.
- Molecular Formula : C21H17NO5·xH2SO4·xH2O
- Molecular Weight : Approximately 385.43 g/mol
- Purity : ≥95.0% (by HPLC) .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress which can lead to various diseases.
- Case Study : In vitro studies demonstrated that this compound can scavenge reactive oxygen species (ROS), effectively reducing oxidative damage in cultured cells. The antioxidant capacity was assessed using DPPH and ABTS assays, showing a dose-dependent response .
Effects on Cell Signaling Pathways
The compound has been shown to influence several key signaling pathways involved in cell proliferation and apoptosis.
- Mechanism of Action : It modulates the activity of protein kinases such as PI3K/Akt and MAPK pathways, which are critical for cell survival and growth. This modulation can potentially lead to enhanced cell survival under stress conditions .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties.
- Cell Line Studies : In experiments with various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects at higher concentrations. The IC50 values were determined to be in the micromolar range, indicating a potential for further development as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO5·xH2SO4·xH2O |
| CAS Number | 71501-19-4 |
| Molecular Weight | 385.43 g/mol |
| Purity | ≥95.0% (by HPLC) |
| Antioxidant Activity | Significant (DPPH/ABTS) |
| IC50 (HeLa Cells) | Micromolar range |
| IC50 (MCF-7 Cells) | Micromolar range |
Research Findings
- Antioxidant Mechanisms : The compound's ability to reduce lipid peroxidation was confirmed through malondialdehyde (MDA) assays in treated cells.
- Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in G1 phase arrest in cancer cells, suggesting a mechanism for its anticancer effects.
- Synergistic Effects : When combined with other known chemotherapeutics, the compound demonstrated synergistic effects that enhanced overall cytotoxicity against cancer cells .
Q & A
Q. What are the key synthetic routes for 9-(4'-Dimethylaminophenyl)-2,6,7-trihydroxyfluorone Sulfate, and how do reaction conditions influence yield and purity?
The compound is synthesized via sulfonation of the parent fluorone derivative. A critical step involves coupling 4-dimethylaminophenyl groups to the xanthene core under acidic conditions, followed by sulfate esterification. Reaction pH (optimally 2.5–3.0) and temperature (60–70°C) significantly affect yield, as excessive acidity may hydrolyze the sulfate group . Purity is monitored via HPLC with UV detection at 480 nm, where impurities from incomplete sulfonation (e.g., free hydroxyl groups) are identified as secondary peaks .
Q. How can researchers verify the structural identity of this compound using spectroscopic methods?
- UV-Vis Spectroscopy : The compound exhibits a strong absorption band at 510–520 nm (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹) in acidic media, characteristic of the conjugated xanthene-3-one system .
- ¹H NMR : Peaks at δ 3.1–3.3 ppm (singlet, dimethylamino group) and δ 6.8–7.2 ppm (aromatic protons) confirm substitution patterns .
- Mass Spectrometry : ESI-MS in negative mode shows a molecular ion peak at m/z 442.1 ([M−H]⁻), with fragmentation patterns matching sulfate loss (m/z 362.1) .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
The compound is sparingly soluble in water (<1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfate group. Stability studies indicate degradation under alkaline conditions (pH >8), with a half-life of <24 hours at pH 9.0. Storage recommendations include desiccated environments at 4°C to prevent sulfate hydrolysis .
Advanced Research Questions
Q. How does this compound interact with metal ions, and what methodological considerations apply to these studies?
The compound acts as a chelating agent for transition metals (e.g., Fe³⁺, Al³⁺) via its trihydroxyxanthene moiety. For stoichiometric analysis:
- Prepare a 0.1 mM solution in 50% ethanol/water (pH 4.5).
- Titrate with metal ions while monitoring fluorescence quenching (λex = 490 nm, λem = 560 nm).
- Use Job’s plot method to determine binding ratios (typically 1:1 or 2:1 ligand:metal) .
Note : Phosphate buffers interfere due to competitive metal binding; use acetate buffers instead .
Q. What experimental strategies resolve contradictions in reported antiplatelet activity data for fluorone derivatives?
While structurally similar compounds (e.g., 9-(4'-dimethylaminophenyl)-2,6,7-trihydroxy-xanthen-3-one) show weak antiplatelet effects in vitro (IC₅₀ >80 μM), discrepancies arise from assay conditions:
- Platelet Source : Human whole blood vs. platelet-rich plasma alters agonist sensitivity .
- Agonist Type : Arachidonic acid (AA)-induced aggregation assays may underestimate activity compared to collagen-based methods .
- COX-1 Inhibition : Verify specificity using recombinant enzyme assays to exclude off-target effects .
Q. How can fluorescence spectroscopy elucidate the compound’s photophysical behavior in different solvent environments?
- Solvent Polarity : In polar solvents (e.g., water), emission maxima redshift (560→580 nm) due to stabilization of the excited-state dipole .
- Viscosity Effects : Increased solvent viscosity enhances fluorescence quantum yield (Φ from 0.15→0.35) by restricting non-radiative decay .
- pH-Dependent Quenching : Protonation of the dimethylamino group at pH <3.0 reduces electron-donating capacity, diminishing fluorescence intensity .
Q. What advanced analytical techniques are recommended for quantifying trace amounts of this compound in biological matrices?
- HPLC-MS/MS : Use a C18 column (3.5 μm, 2.1 × 50 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor the transition m/z 442.1→362.1 (LOQ = 10 ng/mL) .
- Micellar Enhanced Spectrophotometry : Incorporate sodium dodecyl sulfate (SDS) micelles to improve sensitivity (detection limit = 0.2 ppm) by solubilizing the hydrophobic fluorone core .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s spectroscopic and biological properties?
Comparative studies of analogs reveal:
- Electron-Donating Groups (e.g., -N(CH₃)₂): Enhance fluorescence intensity and redshift absorption maxima .
- Sulfate vs. Free Hydroxyl : Sulfate esters improve aqueous stability but reduce metal-binding affinity compared to hydroxylated analogs .
- Antiplatelet Activity : Bulky substituents (e.g., bromine at position 9) increase steric hindrance, diminishing COX-1 inhibition .
Methodological Challenges and Solutions
Q. What are common pitfalls in designing assays using this compound as a fluorescent probe, and how can they be mitigated?
- Autofluorescence Interference : Pre-scan biological samples (e.g., serum) at excitation/emission wavelengths to identify background signals .
- Photobleaching : Limit light exposure during imaging; use antifade reagents (e.g., p-phenylenediamine) .
- Metal Contamination : Pre-treat buffers with Chelex resin to remove trace metals that quench fluorescence .
Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s reactivity?
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict electron density distribution. Compare with experimental NMR shifts (deviation >0.5 ppm suggests model inaccuracy) .
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to improve agreement between predicted and observed UV-Vis spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
